molecular formula C6H10N4O2S B12829638 N-[3-(aminomethyl)pyridin-2-yl]sulfamide CAS No. 1049605-44-8

N-[3-(aminomethyl)pyridin-2-yl]sulfamide

Cat. No.: B12829638
CAS No.: 1049605-44-8
M. Wt: 202.24 g/mol
InChI Key: QZSBTGZRTITYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Aminomethyl)pyridin-2-yl]sulfamide is a pyridine-based sulfamide derivative characterized by a sulfamoyl group (-SO₂NH₂) attached to a pyridine ring substituted with an aminomethyl (-CH₂NH₂) group at the 3-position. This compound belongs to a class of sulfonamide and sulfamide derivatives, which are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . Its structure combines the aromatic pyridine moiety with a sulfamide functional group, enabling interactions with biological targets such as metalloenzymes or receptors via hydrogen bonding and π-π stacking .

Properties

CAS No.

1049605-44-8

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

3-(aminomethyl)-2-(sulfamoylamino)pyridine

InChI

InChI=1S/C6H10N4O2S/c7-4-5-2-1-3-9-6(5)10-13(8,11)12/h1-3H,4,7H2,(H,9,10)(H2,8,11,12)

InChI Key

QZSBTGZRTITYIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NS(=O)(=O)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)pyridin-2-yl]sulfamide can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with a suitable sulfamide precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further use .

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)pyridin-2-yl]sulfamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)pyridin-2-yl]sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Key Properties Synthesis Yield References
N-[3-(Aminomethyl)pyridin-2-yl]sulfamide R₁ = H, R₂ = H Polar, moderate solubility in polar solvents, potential H-bond donor/acceptor Not reported
N-(3-(Aminomethyl)-6-CF₃-pyridin-2-yl)-N-Bn-sulfamide R₁ = CF₃, R₂ = Benzyl (Bn) Lipophilic (yellow oil), higher molecular weight (MW = 374), stable trifluoromethyl group 32%
N-(Pyridin-2-yl)-N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)sulfamide R₁ = Pyrazole-phenyl, R₂ = ethyl Extended aromatic system, enhanced π-π interactions, synthesized via SNAr reaction Not specified
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine Chloro and substituted phenyl groups Rigid heterocyclic core, potential for halogen bonding Not reported

Key Findings

Substituent Effects on Solubility and Reactivity: The trifluoromethyl (-CF₃) and benzyl groups in N-(3-(Aminomethyl)-6-CF₃-pyridin-2-yl)-N-Bn-sulfamide increase lipophilicity compared to the parent compound, which may enhance membrane permeability but reduce aqueous solubility . The unsubstituted aminomethyl group in this compound likely confers higher polarity, favoring interactions with polar enzyme active sites .

Synthetic Accessibility :

  • Derivatives with bulky substituents (e.g., benzyl, CF₃) exhibit lower yields (e.g., 32% for the CF₃ analog) due to steric hindrance during sulfamide coupling .
  • The SNAr reaction pathway used for N-(pyridin-2-yl)-N-(2-(4-pyrazolylphenyl)ethyl)sulfamide demonstrates the versatility of pyridine-based sulfamides in forming complex architectures .

Pyrazole-containing analogs (e.g., from ) may exhibit enhanced binding to hydrophobic pockets in target proteins due to extended aromatic systems.

Biological Activity

N-[3-(aminomethyl)pyridin-2-yl]sulfamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an aminomethyl group and a sulfonamide functional group. Its molecular formula is C8H10N2O2SC_8H_{10}N_2O_2S with a molecular weight of approximately 202.23 g/mol. The presence of the sulfonamide moiety allows for interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer activities:

Antimicrobial Activity

The compound has shown effectiveness against a range of bacterial strains. Studies have demonstrated its ability to inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

The mechanism of action appears to involve the inhibition of bacterial enzymes crucial for cell wall synthesis, disrupting normal bacterial growth and replication.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It demonstrates cytotoxic effects on various cancer cell lines, including those derived from breast cancer (MCF7) and glioblastoma (GBM).

Cell Line IC50 (μM) Effect Reference
MCF715Induces apoptosis
GBM10Disrupts microtubule dynamics

The compound's anticancer activity is thought to stem from its ability to bind to specific enzymes within cancer cells, inhibiting their function and triggering apoptotic pathways.

The biological activity of this compound is largely attributed to its interaction with enzyme active sites:

  • Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with the active sites of target enzymes, leading to inhibition.
  • Disruption of Metabolic Pathways : By inhibiting key enzymes, the compound disrupts essential metabolic pathways in both bacteria and cancer cells.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through pathways involving microtubule destabilization.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited E. coli and S. aureus, showcasing its potential as an alternative antibiotic treatment .
  • Cancer Treatment : In vitro tests indicated that this compound significantly reduced cell viability in GBM cells through apoptosis induction, suggesting its role as a promising anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.